molecular formula C10H11FO3 B577375 Methyl 4-ethoxy-2-fluorobenzoate CAS No. 1314987-36-4

Methyl 4-ethoxy-2-fluorobenzoate

Cat. No.: B577375
CAS No.: 1314987-36-4
M. Wt: 198.193
InChI Key: MMXAHLLOLGYERA-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-2-fluorobenzoate (CAS: 1314987-36-4) is an aromatic ester featuring a methyl ester group (-COOCH₃), an ethoxy substituent (-OCH₂CH₃) at the para position, and a fluorine atom at the ortho position on the benzene ring. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol (calculated). This compound is primarily utilized in organic synthesis and pharmaceutical research due to its fluorinated and ethoxy-substituted aromatic structure, which influences reactivity and interaction with biological targets .

Properties

IUPAC Name

methyl 4-ethoxy-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXAHLLOLGYERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716505
Record name Methyl 4-ethoxy-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-36-4
Record name Benzoic acid, 4-ethoxy-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-ethoxy-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 4-Bromo-2-Fluorobenzoate as a Key Intermediate

The synthesis of methyl 4-bromo-2-fluorobenzoate serves as a critical precursor for ethoxy substitution. As detailed in, this intermediate is prepared via esterification of 4-bromo-2-fluorobenzoic acid using (trimethylsilyl)diazomethane (TMS-diazomethane) in tetrahydrofuran (THF) and methanol. The reaction proceeds quantitatively at 0°C, yielding the methyl ester without requiring purification.

Reaction Conditions :

  • Substrate : 4-Bromo-2-fluorobenzoic acid (9.1 mmol)

  • Reagents : TMS-diazomethane (2.0 M in hexanes, 5.46 mL)

  • Solvent : THF/methanol (24 mL/6 mL)

  • Temperature : 0°C to room temperature

  • Yield : 100% (crude)

This method’s efficiency underscores its utility for large-scale production.

Alkylation of Hydroxyl Precursors

Ethylation via Mitsunobu Reaction

The Mitsunobu reaction offers a robust pathway for converting hydroxyl to ethoxy groups. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), methyl 4-hydroxy-2-fluorobenzoate reacts with ethanol to yield the target compound.

Reaction Conditions :

  • Substrate : Methyl 4-hydroxy-2-fluorobenzoate (1 equiv)

  • Reagents : Ethanol (3 equiv), DEAD (1.2 equiv), PPh₃ (1.5 equiv)

  • Solvent : THF

  • Temperature : 0°C to room temperature

  • Yield : 60–75% (estimated)

This method avoids harsh bases but requires stoichiometric reagents, limiting scalability.

Direct Esterification of 4-Ethoxy-2-Fluorobenzoic Acid

Synthesis of 4-Ethoxy-2-Fluorobenzoic Acid

The carboxylic acid precursor is synthesized via bromine-ethoxy substitution on 4-bromo-2-fluorobenzoic acid, analogous to the Ullmann coupling in Section 1.2. Subsequent esterification with methanol under acidic conditions completes the synthesis.

Esterification Protocol :

  • Substrate : 4-Ethoxy-2-fluorobenzoic acid (1 equiv)

  • Reagents : Methanol (excess), H₂SO₄ (catalytic)

  • Temperature : Reflux

  • Time : 4–6 hours

  • Yield : 85–90%

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Ullmann CouplingBromine → Ethoxy substitution70–85%High regioselectivity; scalableRequires Cu catalyst; long reaction time
Mitsunobu AlkylationHydroxyl → Ethoxy conversion60–75%Mild conditions; no metal catalystCostly reagents; stoichiometric waste
Direct EsterificationAcid → Ester conversion85–90%Simple; high yieldingRequires acid precursor synthesis

Industrial-Scale Considerations

Catalyst Recycling in Ullmann Reactions

Copper catalysts can be recovered via filtration or extraction, reducing costs. For example, CuI precipitated after reaction completion is filtered and reused with minimal activity loss.

Solvent Selection and Waste Management

DMSO, while effective in Ullmann couplings, poses disposal challenges. Alternative solvents like dimethylacetamide (DMAc) or ionic liquids are under investigation for greener processes.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are used for hydrolysis reactions.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoates where the fluorine atom is replaced by the nucleophile.

    Reduction: The major product is 4-ethoxy-2-fluorobenzyl alcohol.

    Hydrolysis: The major product is 4-ethoxy-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-ethoxy-2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-ethoxy-2-fluorobenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Ethyl 4-ethoxy-2-fluorobenzoate

  • Molecular Formula : C₁₁H₁₃FO₃
  • Molecular Weight : 212.22 g/mol
  • Key Differences: The ester group is ethyl (-COOCH₂CH₃) instead of methyl, increasing molecular weight by ~14 g/mol.

Methyl 4-ethoxy-3-fluoro-2-hydroxybenzoate

  • Molecular Formula : C₁₀H₁₁FO₄
  • Molecular Weight : 214.19 g/mol (calculated)
  • Key Differences: A hydroxyl (-OH) group at the 2-position and fluorine at the 3-position introduce enhanced polarity and hydrogen-bonding capacity. The hydroxyl group increases reactivity in acid-catalyzed reactions (e.g., ester hydrolysis) compared to the non-hydroxylated methyl 4-ethoxy-2-fluorobenzoate .

Methyl 4-acetyl-2-fluorobenzoate

  • Molecular Formula : C₁₀H₉FO₃
  • Molecular Weight : 196.18 g/mol
  • Key Differences: The ethoxy group is replaced by an acetyl (-COCH₃) substituent, introducing a ketone functionality.

Methyl 4-ethoxybenzoate

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol (calculated)
  • Key Differences :
    • Lacks the fluorine atom at the 2-position.
    • The absence of fluorine reduces electron-withdrawing effects, leading to weakened ester stability against hydrolysis and altered electronic properties in aromatic substitution reactions .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₀H₁₁FO₃ 198.19 4-OCH₂CH₃, 2-F, COOCH₃ Moderate polarity, research applications
Ethyl 4-ethoxy-2-fluorobenzoate C₁₁H₁₃FO₃ 212.22 4-OCH₂CH₃, 2-F, COOCH₂CH₃ Higher lipophilicity, limited availability
Methyl 4-ethoxy-3-fluoro-2-hydroxybenzoate C₁₀H₁₁FO₄ 214.19 4-OCH₂CH₃, 3-F, 2-OH, COOCH₃ High polarity, reactive hydroxyl group
Methyl 4-acetyl-2-fluorobenzoate C₁₀H₉FO₃ 196.18 4-COCH₃, 2-F, COOCH₃ Electron-withdrawing acetyl group
Methyl 4-ethoxybenzoate C₁₀H₁₂O₃ 180.20 4-OCH₂CH₃, COOCH₃ Lower stability, no fluorine effects

Biological Activity

Methyl 4-ethoxy-2-fluorobenzoate is an organic compound that has garnered interest in various biological and pharmaceutical applications due to its unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C11H13FO3C_{11}H_{13}FO_3. The presence of the ethoxy group and fluorine atom significantly influences its reactivity and biological interactions. The ethoxy group enhances solubility, while the fluorine atom can alter the compound's binding affinity to biological targets.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other fluorinated benzoates, which can modulate metabolic pathways.
  • Receptor Binding : Its structure allows for potential interactions with various receptors, influencing cellular signaling pathways.
  • Antiproliferative Activity : Research indicates that fluorinated derivatives can exhibit antiproliferative effects against cancer cells by inducing apoptosis or inhibiting cell cycle progression.

Anticancer Properties

This compound has been studied for its anticancer properties. In vitro studies have shown that compounds with similar structures can induce cell death in various cancer cell lines. For example, fluorinated benzothiazoles have demonstrated significant antiproliferative activity against sensitive cancer cells through mechanisms involving DNA adduct formation and metabolic activation .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)TBDApoptosis induction
5F 203 (Fluorinated Benzothiazole)Various Cancer CellsTBDDNA adduct formation
Ethyl 4-fluorobenzoateE. coliTBDEnzyme inhibition

Case Studies

  • Study on Fluorinated Compounds : A study investigated the effects of various fluorinated benzoates on cancer cell lines. It was found that the introduction of fluorine significantly improved the compounds' binding affinity and antiproliferative activity against breast cancer cells .
  • Mechanistic Studies : Research focusing on fluorinated benzothiazoles indicated that their metabolism within sensitive cells leads to the formation of reactive species, which bind to macromolecules, thereby enhancing their cytotoxic effects . This suggests a similar potential for this compound.

Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing biological activity. The addition of ethoxy and fluorine groups has been shown to improve solubility and interaction with biological targets, making this compound a candidate for further investigation in drug development.

Comparative Analysis

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundEthoxy and Fluorine groupsAntiproliferative potential
Methyl 3-bromo-4-fluorobenzoateBromine instead of EthoxyModerate activity
Ethyl 4-fluorobenzoateLacks EthoxyLower solubility

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